molecular formula C11H13N3O5 B1664705 7-Deazainosine CAS No. 2862-16-0

7-Deazainosine

Cat. No. B1664705
CAS RN: 2862-16-0
M. Wt: 267.24 g/mol
InChI Key: DPRSKJHWKNHBOW-KCGFPETGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Deazainosine is a biochemical.

Scientific Research Applications

Isolation and Characterization

  • Natural Occurrence : 7-Deazainosine was identified as a natural product in the ascidian Aplidium pantherinum, marking its first report as a natural product, despite being known as a synthetic compound for several decades (Kim et al., 1993).

Chemical Synthesis and Modification

  • Polynucleotide Synthesis : Poly 7-deazainosinic acid, a polymer of 7-deazainosine, was synthesized, showing similar properties to poly(I), but with lower thermal stability in double-stranded complexes (Ikehara et al., 1974).
  • Glycosylation Studies : Research on 7-functionalized 7-deazapurine ribonucleosides, related to tubercidin and 7-deazainosine, explored glycosylation reactions, contributing to the understanding of their synthesis and characterization (Seela & Ming, 2007).
  • Phase Transfer Glycosidation : The synthesis of 7-Deazainosine through phase transfer glycosidation was studied, offering insights into alternative methods of its synthesis (Seela & Hasselmann, 1980).

Biological Activity and Applications

  • Metabolism in Cells : 7-Deazainosine was studied for its metabolism in mouse L cells and Leishmania donovani, indicating differential metabolism between these cells and suggesting potential as a growth inhibitor (Lafon et al., 1985).
  • Antileishmanial Activity : It demonstrated growth inhibitory effects against various Leishmania species, suggesting its potential as an antileishmanial agent (Hassan & Mahmood, 2016).
  • Synthesis and Characterization : The synthesis and characterization of 7- and 7,8-substituted pyrrolo[2,3-d]pyrimidine ribonucleosides, related to 7-deazainosine, were performed, contributing to the development of novel analogs (Ciliberti et al., 2008).
  • Hydrophobic Stabilization : The study of poly(2-methylthio-7-deazainosinic acid) highlighted the hydrophobic stabilization of its secondary structure, offering insights into its physical properties (Seela et al., 1983).
  • Potential as Chemotherapeutic Agent : 7-Deazainosine analogs were studied for their potential as chemotherapeutic agents against Leishmania donovani and African trypanosomes, highlighting their efficacy and metabolism in these organisms (Fish et al., 1985).

properties

CAS RN

2862-16-0

Product Name

7-Deazainosine

Molecular Formula

C11H13N3O5

Molecular Weight

267.24 g/mol

IUPAC Name

7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H13N3O5/c15-3-6-7(16)8(17)11(19-6)14-2-1-5-9(14)12-4-13-10(5)18/h1-2,4,6-8,11,15-17H,3H2,(H,12,13,18)/t6-,7-,8-,11-/m1/s1

InChI Key

DPRSKJHWKNHBOW-KCGFPETGSA-N

Isomeric SMILES

C1=CN(C2=C1C(=O)N=CN2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

SMILES

C1=CN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O

Canonical SMILES

C1=CN(C2=C1C(=O)N=CN2)C3C(C(C(O3)CO)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

7-Deazainosine;  Deaminohydroxytubercindin;  7 Deazainosine;  7Deazainosine.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Deazainosine
Reactant of Route 2
7-Deazainosine
Reactant of Route 3
Reactant of Route 3
7-Deazainosine
Reactant of Route 4
7-Deazainosine
Reactant of Route 5
7-Deazainosine
Reactant of Route 6
7-Deazainosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.